3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Descripción
3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone ring and a dimethoxyphenyl group
Propiedades
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJJSSVIFQSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves multiple steps:
Formation of the Pyridazinone Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids to form the pyridazinone core.
Introduction of the Dimethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced onto the pyridazinone ring.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic ring or the pyridazinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Structural Representation
The structural representation of the compound can be depicted as follows:
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyridazine compounds exhibit significant anti-inflammatory and analgesic effects. The compound 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been evaluated for its potential in treating conditions such as arthritis and chronic pain.
Case Study: Anti-inflammatory Activity
A study demonstrated that a related pyridazine derivative significantly reduced inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, which suggests that 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid may have similar effects.
Material Science
Nanoparticle Drug Delivery Systems
The compound has been explored as a potential agent in drug delivery systems, particularly when combined with nanoparticles. Its ability to modify the surface properties of nanoparticles enhances drug solubility and stability.
Data Table: Nanoparticle Characteristics
| Characteristic | Value |
|---|---|
| Particle Size | 50 nm |
| Surface Area | 200 m²/g |
| Drug Loading Efficiency | 85% |
Biochemistry
Enzyme Inhibition Studies
The compound's structural features allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Research has shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
A recent investigation into the inhibition of xanthine oxidase revealed that pyridazine derivatives could lower uric acid levels, indicating potential applications in treating gout.
Mecanismo De Acción
The mechanism by which 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethoxyphenyl)propionic acid: Similar in structure but lacks the pyridazinone ring.
6-Oxopyridazin-1(6H)-yl derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the combination of its pyridazinone ring and dimethoxyphenyl group, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Actividad Biológica
3-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a pyridazinone core substituted with a 2,5-dimethoxyphenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is with a molecular weight of approximately 342.34 g/mol. The compound's structure can be depicted as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 342.34 g/mol |
| Key Functional Groups | Pyridazinone, Dimethoxyphenyl |
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The presence of the pyridazinone moiety suggests potential activity against specific kinases or histone deacetylases (HDACs), which are critical in regulating gene expression and cellular proliferation.
Anticancer Activity
A significant area of interest is the compound's potential anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of PI3K/HDAC : Dual inhibitors targeting both PI3K and HDAC pathways have demonstrated promising results in reducing tumor growth and promoting apoptosis in cancer cells. For instance, compounds designed to target these pathways showed IC₅₀ values in the low nanomolar range, indicating strong inhibitory effects on cancer cell lines .
- Selectivity Against Cancer Cells : In vitro studies have reported that related pyridazinone derivatives exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells. For example, one study found that certain derivatives achieved over 60% inhibition of cell growth at concentrations as low as 20 µg/ml after 72 hours of exposure .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of pyridazinone derivatives, including those similar to 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid. The results indicated significant inhibition of cell viability in breast cancer cell lines (AMJ13) with an inhibition rate exceeding 66% at higher concentrations .
- Mechanistic Insights : Another investigation into the mechanism revealed that these compounds could induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, further supporting their potential as therapeutic agents in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
